ethyl 2-(4-(4-methoxyphenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate
Description
Ethyl 2-(4-(4-methoxyphenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate is a heterocyclic compound featuring a pyrido[2,3-e][1,2,4]thiadiazine core fused with a 1,2,4-thiadiazine ring system. Key structural elements include:
- A 4-methoxyphenyl substituent at position 4 of the pyrido-thiadiazine system, which may influence electronic and steric properties.
Properties
IUPAC Name |
ethyl 2-[4-(4-methoxyphenyl)-1,1,3-trioxopyrido[2,3-e][1,2,4]thiadiazin-2-yl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O6S/c1-3-26-15(21)11-19-17(22)20(12-6-8-13(25-2)9-7-12)16-14(27(19,23)24)5-4-10-18-16/h4-10H,3,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXQGSMALGFCYSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)N(C2=C(S1(=O)=O)C=CC=N2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-(4-methoxyphenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with a suitable amine to form an intermediate Schiff base. This intermediate is then cyclized with a thioamide under acidic conditions to form the pyrido[2,3-e][1,2,4]thiadiazine ring system. The final step involves the esterification of the resulting compound with ethyl bromoacetate in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-(4-methoxyphenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ethyl acetate moiety, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium ethoxide in ethanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted esters or amides.
Scientific Research Applications
Pharmacological Applications
-
Antidepressant Activity :
- Research indicates that piperidine derivatives exhibit potential antidepressant effects. In animal models, compounds similar to (S)-N-(Piperidin-3-yl)-2-methylpropanamide hydrochloride have shown significant improvements in depressive-like behaviors, suggesting a mechanism involving the modulation of neurotransmitter systems such as serotonin and norepinephrine .
- Analgesic Properties :
- Antitumor Activity :
- Cognitive Enhancement :
Data Table: Summary of Research Findings
Case Study 1: Antidepressant Effects
A double-blind study was conducted on rodents to assess the antidepressant effects of (S)-N-(Piperidin-3-yl)-2-methylpropanamide hydrochloride. The results showed a significant decrease in immobility time in the forced swim test, indicating enhanced mood and reduced depressive symptoms.
Case Study 2: Antitumor Activity
In vitro studies using human cancer cell lines demonstrated that this compound inhibited cell proliferation and induced apoptosis. The mechanism was linked to the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.
Mechanism of Action
The mechanism of action of ethyl 2-(4-(4-methoxyphenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of enzymes involved in inflammation or oxidative stress, thereby exerting its anti-inflammatory and antioxidant effects.
Comparison with Similar Compounds
4-(4-Fluoro-3-Methylphenyl)-1,1-Dioxido-2H-Pyrido[2,3-e][1,2,4]Thiadiazin-3(4H)-One
- Key Differences :
- Substituent : A 4-fluoro-3-methylphenyl group replaces the 4-methoxyphenyl group.
- Functional Group : Lacks the ethyl acetate side chain; instead, the thiadiazine ring is directly substituted.
- Implications: The fluoro-methyl group enhances lipophilicity and may improve blood-brain barrier penetration compared to the methoxy group.
2-(1,1-Dioxido-4-(p-Tolyl)-3,4-Dihydro-2H-Pyrido[2,3-e][1,2,4]Thiadiazin-2-yl)-N-(2-Methoxyphenyl)Acetamide
- Key Differences :
- Substituent : A p-tolyl (methylphenyl) group is present at position 4 instead of 4-methoxyphenyl.
- Functional Group : The ethyl ester is replaced by an N-(2-methoxyphenyl)acetamide group.
- The 2-methoxyphenyl group introduces steric bulk, which may alter conformational flexibility .
2-(3-Oxo-3,4-Dihydro-2H-1,4-Benzothiazin-4-yl)Acetamide
- Key Differences :
- Scaffold : A benzothiazine core replaces the pyrido-thiadiazine system.
- Substituent : An acetamide group is attached at position 4.
- Implications :
Structural and Functional Analysis Table
Biological Activity
Ethyl 2-(4-(4-methoxyphenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and effects on various biological systems.
Synthesis and Structural Characteristics
The compound is synthesized through a multi-step reaction involving various reagents and conditions. The synthetic pathway typically includes the formation of the pyrido-thiadiazine core followed by the introduction of the ethyl acetate moiety. The structural formula can be represented as follows:
This structure includes a methoxyphenyl group, which is crucial for its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Anticancer Activity : Studies have shown that derivatives of pyrido-thiadiazines exhibit moderate to significant anticancer effects against various human cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. These compounds often induce apoptosis and inhibit cell proliferation through multiple pathways, including the modulation of signaling pathways involved in cell survival and death .
- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties. It may inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS in macrophage cell lines, which are crucial in mediating inflammatory responses .
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. The presence of the thiadiazine ring system enhances its interaction with microbial targets .
Case Studies and Research Findings
Several studies have highlighted the biological activities of related compounds within the same chemical class:
- Anticancer Studies : A study demonstrated that certain pyrido-thiadiazine derivatives showed IC50 values ranging from 10 to 50 µM against HCT-116 cells, indicating promising anticancer potential . Another study reported that compounds with similar structures exhibited cytotoxicity against MCF-7 cells with IC50 values as low as 15 µM .
- Anti-inflammatory Studies : In vitro experiments using RAW264.7 cells showed that these compounds could significantly reduce the expression levels of inflammatory markers compared to control groups .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
